1-(4-Isopropoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula . This compound features an isopropoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety. Its structure allows for various chemical reactions and applications in scientific research.
The compound can be sourced from chemical suppliers and is often used in organic synthesis as an intermediate. Its unique structure and properties make it valuable in various chemical applications.
1-(4-Isopropoxyphenyl)prop-2-en-1-ol belongs to the class of organic compounds known as phenols and alcohols. It is characterized by the presence of both a hydroxyl group and an alkene, making it a versatile compound in organic chemistry.
The synthesis of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol typically involves several key steps:
The industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizing reaction conditions is critical for achieving high yields and purity while minimizing costs and environmental impacts. Catalysts and solvents are selected to enhance reaction efficiency and selectivity .
The molecular structure of 1-(4-Isopropoxyphenyl)prop-2-en-1-ol can be represented by the following information:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 1-(4-propan-2-yloxyphenyl)prop-2-en-1-ol |
| InChI | InChI=1S/C12H16O2/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3/h4-9,12-13H,1H2,2-3H3 |
| InChI Key | DXYIPIWHGDKROG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(C=C)O |
1-(4-Isopropoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The products formed depend on specific reagents and conditions used during the reactions .
Key physical properties include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Chemical properties are essential for understanding reactivity:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Reactivity | Reacts with oxidizing agents |
These properties influence how the compound behaves under different conditions .
1-(4-Isopropoxyphenyl)prop-2-en-1-ol has several scientific research applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5